beta-Sesquiphellandrene
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Overview
Description
Beta-Sesquiphellandrene: is a sesquiterpene, a type of terpene that consists of three isoprene units. It is a naturally occurring compound found in various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa) . The compound is characterized by its cyclohexene structure, where the hydrogens at position 6 are replaced by a methylidene group, and the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group .
Mechanism of Action
- SARS-CoV2 Spike Protein (Sp) : Molecular docking studies reveal that bS binds effectively to the spike protein of SARS-CoV2, the virus responsible for COVID-19. This interaction disrupts the virus’s ability to infect host cells .
- SFTS Virus Membrane Glycoprotein Polyprotein (MPp) : Similarly, bS inhibits the membrane glycoprotein polyprotein complex of the severe fever with thrombocytopenia syndrome (SFTS) virus. This dual inhibitory effect makes bS a promising candidate against both COVID-19 and SFTS .
- Binding Pocket Interaction : Through molecular docking, bS forms stable complexes with Sp and MPp. The binding energies for MPp-bS and Sp-bS are −9.5 kcal/mol and −10.3 kcal/mol, respectively .
- RMSD and RMSF : The docked complexes exhibit acceptable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, ensuring stability during simulation .
- Apoptosis Induction : SQP (a derivative of bS) induces apoptosis by activating caspases, leading to poly ADP ribose polymerase cleavage. It also downregulates cell survival proteins like cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin .
- Cytochrome c Release : SQP triggers cytochrome c release, further promoting apoptosis .
- Anticancer Effects : SQP (derived from bS) exhibits antiproliferative effects comparable to curcumin in leukemia, multiple myeloma, and colorectal cancer cells. It suppresses colony formation and induces apoptosis .
- Antiviral Effects : By inhibiting viral proteins, bS helps prevent disease initiation in both COVID-19 and SFTS .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Beta-Sesquiphellandrene plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. One notable enzyme is this compound synthase, which catalyzes the formation of this compound from farnesyl diphosphate . Additionally, this compound has been shown to interact with cytochrome c, leading to the activation of caspases and the induction of apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways involved in cell survival and death.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects the expression of genes related to cell survival, including Bcl-2 and survivin . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein of the SFTS virus, inhibiting their activity and preventing viral replication . In cancer cells, this compound induces cytochrome c release, leading to caspase activation and subsequent apoptosis . Additionally, it downregulates the expression of cell survival proteins, thereby promoting cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that this compound can maintain its anticancer activity over extended periods, with sustained induction of apoptosis and inhibition of cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One key enzyme is this compound synthase, which catalyzes its formation from farnesyl diphosphate . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inducing cytochrome c release . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by activating the intrinsic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Sesquiphellandrene can be synthesized through various methods, including the use of sesquiterpene synthases. These enzymes catalyze the conversion of farnesyl pyrophosphate to sesquiterpenes . The synthetic route typically involves the use of chiral building blocks and asymmetric synthesis to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources such as ginger and turmeric. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Sesquiphellandrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, acids
Major Products
Oxidation: Epoxides, alcohols
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, substituted cyclohexenes
Scientific Research Applications
Beta-Sesquiphellandrene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Medicine: This compound exhibits anticancer potential comparable to curcumin, making it a candidate for cancer therapy.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Comparison with Similar Compounds
Beta-Sesquiphellandrene is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Alpha-Sesquiphellandrene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Caryophyllene: A bicyclic sesquiterpene used in the flavor and fragrance industry.
Alpha-Curcumene: A compound found in turmeric with anticancer properties.
This compound stands out due to its potent anticancer and antiviral activities, making it a valuable compound for further research and development.
Properties
CAS No. |
20307-83-9 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |
InChI Key |
PHWISBHSBNDZDX-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |
SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
boiling_point |
270.00 to 272.00 °C. @ 760.00 mm Hg |
20307-83-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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